N-BOC-4-bromo-3-chloro-2-fluoroaniline
Description
Contextualizing N-BOC-4-bromo-3-chloro-2-fluoroaniline within Modern Organic Synthesis
This compound, a polysubstituted aromatic compound, is a prime example of a molecular scaffold designed for intricate synthetic applications. The strategic placement of three different halogen atoms (bromine, chlorine, and fluorine) on the aniline (B41778) ring, combined with the protection of the amino group by a tert-butoxycarbonyl (BOC) group, renders it a highly valuable intermediate. The BOC protecting group is crucial as it deactivates the directing effects of the amino group and prevents its interference in subsequent reactions, thereby allowing for precise chemical modifications at other positions of the molecule. This level of control is paramount in the multi-step synthesis of complex target molecules.
The synthesis of the unprotected precursor, 4-bromo-3-chloro-2-fluoroaniline (B37690), has been described in the chemical literature. A common synthetic route involves the bromination of 3-chloro-2-fluoroaniline (B1295074) using N-bromosuccinimide (NBS) as the brominating agent. The subsequent protection of the resulting aniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) would yield this compound.
Strategic Importance of Halogenated Aniline Derivatives in Contemporary Chemical Research
Halogenated anilines are fundamental building blocks in a wide array of chemical industries, including pharmaceuticals, agrochemicals, and materials science. chemicalbook.com The presence of halogen atoms on the aromatic ring provides reactive handles for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. nih.gov These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are central to the assembly of complex molecular architectures.
The differential reactivity of the various halogens (I > Br > Cl > F) in these cross-coupling reactions allows for sequential and site-selective functionalization of polyhalogenated aromatic compounds. This strategic approach enables chemists to introduce different substituents at specific positions on the aromatic ring in a controlled manner, which is a key advantage in the synthesis of highly functionalized molecules.
Overview of Current Research Trajectories for this compound
This capability is of particular interest in the field of medicinal chemistry for the generation of libraries of novel compounds for drug discovery. The aniline moiety is a common feature in many biologically active molecules, and the ability to introduce a variety of substituents around the ring allows for the fine-tuning of a compound's pharmacological properties. Furthermore, the fluorine atom can impart favorable metabolic stability and binding affinity to drug candidates.
In materials science, polyhalogenated aromatic compounds are precursors to conjugated polymers and other organic materials with interesting electronic and photophysical properties. The controlled, stepwise elaboration of this compound could be employed in the synthesis of novel organic light-emitting diode (OLED) materials or organic semiconductors.
Below is a data table summarizing the key properties of the unprotected precursor and the protecting group.
| Property | 4-bromo-3-chloro-2-fluoroaniline | Di-tert-butyl dicarbonate (Boc₂O) |
| Molecular Formula | C₆H₄BrClFN | C₁₀H₁₈O₅ |
| Molar Mass | 224.46 g/mol | 218.25 g/mol |
| Appearance | Solid | Colorless liquid or solid |
| Primary Use | Precursor for N-BOC protection | Protection of amino groups |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3-chloro-2-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIRZJTWUJSFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Br)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization
Retrosynthetic Analysis of N-BOC-4-bromo-3-chloro-2-fluoroaniline
A retrosynthetic analysis of the target molecule identifies the key bond disconnections to reveal potential starting materials. The most straightforward disconnection is the N-C bond of the tert-butoxycarbonyl (BOC) group, which points to 4-bromo-3-chloro-2-fluoroaniline (B37690) as the immediate precursor.
Further disconnection of the carbon-halogen bonds on the aromatic ring of this precursor suggests several synthetic pathways. The challenge lies in the specific arrangement of the halogens. A logical approach involves sequential halogenation reactions, starting from a simpler, commercially available aniline (B41778) derivative. Potential starting points based on this analysis could include:
2-Fluoroaniline
3-Chloro-2-fluoroaniline (B1295074)
4-Bromo-2-fluoroaniline (B1266173)
The synthesis would then proceed by the regioselective introduction of the remaining halogens before the final N-BOC protection step.
Direct Synthesis Routes for this compound
Direct synthesis routes are designed based on the retrosynthetic analysis, focusing on the forward reaction sequence from precursor to final product.
The most common approach to synthesizing polysubstituted anilines involves a sequence of electrophilic aromatic substitution reactions. The order of these halogenation steps is critical, as the existing substituents on the aniline ring direct the position of incoming electrophiles. The strongly activating ortho-, para-directing amino group often requires protection (e.g., as an acetanilide) to moderate its reactivity and prevent side reactions during halogenation. researchgate.net
One viable synthetic route begins with 2-fluoroaniline. The amino group is a powerful ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. In electrophilic substitution, the amino group's influence dominates, directing the incoming electrophile primarily to the para position (position 4) and to a lesser extent the ortho position (position 6).
High yields of 4-bromo-2-fluoroaniline can be achieved through the bromination of 2-fluoroaniline. google.com Various brominating agents can be employed, with the choice impacting reaction conditions and selectivity. For instance, using 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a solvent like DMF at low temperatures provides a controlled method for this transformation. google.com
| Precursor | Brominating Agent | Solvent | Conditions | Product | Yield |
| 2-Fluoroaniline | 1,3-Dibromo-5,5-dimethylhydantoin | DMF | -34°C to -23°C | 4-Bromo-2-fluoroaniline | High |
| 2-Fluoroaniline | CuBr₂ in Ionic Liquid | N/A | Room Temp | 4-Bromo-2-fluoroaniline | 91% google.com |
Following the synthesis of 4-bromo-2-fluoroaniline, the next step is the introduction of a chlorine atom at the 3-position. This is a regiochemical challenge. The substituents on the 4-bromo-2-fluoroaniline intermediate direct incoming electrophiles as follows:
-NH₂ group (activating): Directs ortho (to position 6)
-F group (deactivating): Directs ortho (to position 3) and para (to position 5)
-Br group (deactivating): Directs ortho (to position 3 and 5)
The desired 3-position is sterically hindered and influenced by multiple directing groups. Achieving high regioselectivity for chlorination at this specific position requires carefully chosen reagents and conditions. Organocatalytic methods, for example using a secondary ammonium (B1175870) salt catalyst with a chlorinating source like sulfuryl chloride, have been shown to be highly effective for ortho-selective chlorination of anilines. researchgate.netnih.gov Such a system could potentially favor the sterically accessible ortho position relative to the fluorine atom (position 3).
An alternative strategy involves introducing the fluorine atom at a later stage of the synthesis. This is particularly relevant given recent advances in C-H functionalization. For example, a synthesis could commence from 4-bromo-3-chloroaniline. The challenge would then be the regioselective installation of a fluorine atom at the 2-position, ortho to the amino group.
Modern methods for ortho-fluorination exist, though they can be complex. One such approach involves a two-step sequence where an N-aryl-N-hydroxyacetamide is first O-trifluoromethylated, followed by a thermally induced intramolecular migration of the OCF₃ group, which can be subsequently converted. jove.com While not a direct fluorination, such innovative strategies highlight alternative pathways to access ortho-fluoroaniline structures.
The final step in the synthesis is the protection of the amino group of 4-bromo-3-chloro-2-fluoroaniline with a tert-butoxycarbonyl (BOC) group. This is a standard and robust transformation in organic synthesis. nbinno.com The most common reagent for this purpose is di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O.
The reaction is typically performed in the presence of a base or a catalyst. A wide variety of conditions have been developed for the N-Boc protection of amines, including halogenated anilines, allowing for high efficiency and yield. researchgate.net Catalyst-free methods in water have also been reported, offering a greener alternative that chemoselectively yields the N-Boc derivative without side products. organic-chemistry.org
| Amine Substrate | Reagent | Catalyst/Base | Solvent | Key Advantage | Reference |
| Various Amines | (Boc)₂O | Iodine (catalytic) | Solvent-free | Efficient, solvent-free conditions at room temperature. | organic-chemistry.org |
| Halogenated Anilines | (Boc)₂O | [C₆(mpy)₂][CoCl₄]²⁻ | Dichloromethane | Efficient conversion of halogenated anilines. | researchgate.net |
| Various Amines | (Boc)₂O | None | Water | Catalyst-free, chemoselective, environmentally friendly. | organic-chemistry.org |
N-BOC Protection Strategies for Halogenated Aniline Derivatives
Optimization of Protecting Group Installation Conditions
The introduction of the tert-butoxycarbonyl (BOC) protecting group onto the nitrogen atom of the aniline precursor is a critical first step in the synthesis of this compound. The efficiency of this protection step is paramount, as the starting aniline is often poorly nucleophilic due to the presence of electron-withdrawing halogen substituents. sigmaaldrich.com The standard reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). numberanalytics.comtotal-synthesis.com
Optimization of the reaction conditions is essential to achieve high yields. Key parameters that are often varied include the choice of catalyst, solvent, and base. While the reaction can proceed without a base, the use of bases like triethylamine (B128534) or sodium hydroxide (B78521) is common. total-synthesis.com For weakly nucleophilic aromatic amines, heating or the addition of strong bases may be required. wuxibiology.com
Recent research has focused on developing milder and more efficient catalytic systems. Lewis acids have been shown to promote the N-BOC protection of amines. For instance, zinc chloride (ZnCl₂) has been effectively used as a mild Lewis acid catalyst for the BOC protection of a variety of amines, including deactivated anilines. niscpr.res.in The reaction is believed to proceed through the activation of the carbonyl group of the Boc anhydride (B1165640) by the Lewis acid, followed by the nucleophilic attack of the amine. niscpr.res.in Other catalysts, such as ionic liquids and perchloric acid adsorbed on silica (B1680970) gel, have also been reported to efficiently catalyze the N-tert-butyloxycarbonylation of amines under mild or solvent-free conditions, offering advantages in terms of reaction rates, functional group tolerance, and environmental impact. researchgate.netorganic-chemistry.org
Furthermore, the choice of solvent can significantly influence the reaction rate. Studies have shown that alcoholic solvents like methanol (B129727) can greatly accelerate the rate of BOC protection of aromatic amines at room temperature, even without the inclusion of a base. wuxibiology.com This rate enhancement is attributed to the solvent's ability to participate in hydrogen bonding, which stabilizes the transition state. wuxibiology.com
Below is a table summarizing the impact of different catalytic systems and solvents on the N-BOC protection of anilines.
| Catalyst/System | Solvent | Key Advantages | Reference |
|---|---|---|---|
| ZnCl₂ | Dichloromethane (CH₂Cl₂) | Mild Lewis acid, applicable to a wide range of amines. | niscpr.res.in |
| Ionic Liquid | Solvent-free | Mild conditions, good functional group tolerance, catalyst recyclability. | researchgate.net |
| None (Solvent-assisted) | Methanol | Greatly enhanced reaction rates for aromatic amines without a base. | wuxibiology.com |
| HClO₄–SiO₂ | Solvent-free | Highly efficient, inexpensive, and reusable catalyst. | organic-chemistry.org |
Evaluation of Protecting Group Stability under Synthetic Conditions
The stability of the N-BOC group is a crucial consideration in the multi-step synthesis of this compound. The BOC group is valued for its robustness under a variety of conditions, including exposure to most nucleophiles and bases, as well as catalytic hydrogenation. total-synthesis.comresearchgate.net This stability allows for a wide range of subsequent chemical transformations to be performed on the molecule without premature deprotection.
However, the primary vulnerability of the N-BOC group is its lability under acidic conditions. total-synthesis.com It is readily cleaved by anhydrous acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), through a mechanism involving protonation of the carbonyl oxygen, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and subsequent release of carbon dioxide. total-synthesis.com
This acid sensitivity poses a significant challenge during the synthesis of halogenated anilines. Traditional electrophilic aromatic halogenation reactions often employ Lewis acids (e.g., FeCl₃, AlCl₃) as catalysts or are conducted in strong protic acids, conditions that can lead to undesired cleavage of the BOC group. researchgate.net Therefore, synthetic routes must be designed to either avoid strongly acidic conditions after the BOC group has been installed or utilize halogenation methods that are compatible with its presence. The development of transition-metal-catalyzed C-H halogenation, which often proceeds under milder conditions, can be advantageous in this context. nih.govnih.gov Additionally, thermal deprotection, which can sometimes be performed under solvent-free conditions, is another potential pathway for removal, although the thermal stability of the fully substituted aniline must be considered. researchgate.net
Catalytic Systems and Mechanistic Studies in this compound Synthesis
The construction of the highly substituted aromatic core of this compound requires precise and efficient halogenation methods. Modern catalytic systems, particularly those involving transition metals, offer significant advantages over classical approaches.
Role of Transition Metal Catalysis in Halogenation Processes
Traditional electrophilic halogenation of anilines often suffers from poor regioselectivity, especially in complex, polysubstituted systems. nih.gov Transition metal-catalyzed C-H activation has emerged as a powerful strategy to overcome these limitations, enabling direct and selective halogenation of aromatic rings. nih.gov
Palladium (Pd) catalysts have been extensively studied for C-H functionalization. For instance, Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline derivatives have been developed, which overcome the inherent ortho/para selectivity typically observed in electrophilic substitutions of anilines. nih.govnih.gov These reactions often employ a directing group, which coordinates to the metal center and positions the catalyst for selective C-H activation at a specific site. While the N-BOC group itself is not a strong directing group for this type of catalysis, other removable directing groups can be temporarily installed to achieve the desired regiochemistry. The mechanism often involves the formation of a palladacycle intermediate, followed by oxidation and reductive elimination to form the C-halogen bond. nih.gov Such methods demonstrate the potential for high selectivity even on electron-rich substrates, which are typically prone to over-reaction. nih.gov
Sustainable and Green Chemistry Approaches to Synthesis
The synthesis of fine chemicals and pharmaceutical intermediates is increasingly guided by the principles of green chemistry, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. Several strategies can be applied to the synthesis of this compound.
One approach involves replacing hazardous reagents. For example, traditional bromination often uses liquid bromine, which is highly toxic and corrosive. Greener alternatives include using combinations like ceric ammonium nitrate (B79036) with potassium bromide (KBr) or N-bromosuccinimide (NBS) with a suitable catalyst. researchgate.netacs.org
Microwave-assisted synthesis represents another green methodology, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating. A microwave-assisted method for producing anilines from aryl halides has been reported that eliminates the need for organic solvents and catalysts, offering a more efficient and eco-friendly alternative. tandfonline.com
Furthermore, electrochemical methods are gaining traction as a sustainable approach. Researchers have developed an environmentally friendly method for creating anilines from nitrobenzenes at room temperature and pressure using a redox mediator and an electrical current passed through water. specchemonline.com This process avoids the high temperatures, pressures, and precious metal catalysts associated with traditional methods and reduces the generation of by-products. specchemonline.com Such principles could be adapted for the reduction step if the synthesis starts from a nitrated precursor.
Chemo- and Regioselectivity Control in this compound Preparation
Achieving the specific 2,3,4-substitution pattern of halogens on the aniline ring is a significant synthetic challenge that hinges on controlling chemo- and regioselectivity during the halogenation steps. This control is dictated by the electronic and steric influences of the substituents already present on the aromatic ring.
Directing Group Effects on Aromatic Halogenation
In electrophilic aromatic substitution, the existing groups on the benzene (B151609) ring direct the position of the incoming electrophile. These directing effects are the result of a combination of inductive and resonance effects. wikipedia.org
N-BOC Group : The amino group (-NH₂) is a powerful activating, ortho-, para-directing group due to the resonance donation of the nitrogen's lone pair into the ring. masterorganicchemistry.com Converting it to an N-BOC group [an amide, -NHC(=O)OtBu] moderates its activating ability because the nitrogen lone pair can also participate in resonance with the adjacent carbonyl group. Nevertheless, it remains an ortho-, para-directing group. aakash.ac.in
Halogens (F, Cl, Br) : Halogens exhibit a dual effect. They are deactivating due to their strong electron-withdrawing inductive effect (-I). However, they are ortho-, para-directing because of their ability to donate electron density through resonance (+M effect) via their lone pairs. wikipedia.orgaakash.ac.in
The synthesis of this compound requires a careful sequence of halogenation steps to manage the interplay of these directing effects. A plausible synthetic route might start with 2-fluoroaniline. After N-BOC protection, the N-BOC group (at position 1) and the fluorine (at position 2) would both direct subsequent electrophilic substitution to the para-position (position 4) and the other ortho-position (position 6). The position para to the strong N-BOC directing group is typically favored.
| Substituent Group | Effect on Reactivity | Directing Influence | Primary Electronic Effect |
|---|---|---|---|
| -NHBOC | Activating (moderately) | Ortho, Para | +M (Resonance Donation) |
| -F, -Cl, -Br | Deactivating (mildly) | Ortho, Para | -I (Inductive Withdrawal) > +M (Resonance Donation) |
Steric and Electronic Factors Influencing Substitution Patterns
The regiochemical outcome of electrophilic aromatic substitution reactions on a complex scaffold such as this compound is governed by the interplay of electronic effects and steric hindrance imposed by the substituents already present on the aniline ring. The directing influence of each group—the N-BOC protecting group, and the fluorine, chlorine, and bromine atoms—determines the reactivity of the two remaining unsubstituted carbons, C5 and C6.
Electronic Effects
The electronic nature of a substituent dictates its ability to either donate or withdraw electron density from the aromatic ring, thereby activating or deactivating the ring towards electrophilic attack. These effects are broadly categorized as the inductive effect (operating through sigma bonds) and the resonance effect (operating through the pi system).
N-BOC Group: The N-tert-butoxycarbonyl (N-BOC) group is considered a moderately activating group and an ortho, para-director. The nitrogen atom directly attached to the ring possesses a lone pair of electrons that can be donated into the aromatic pi system through resonance (+M effect). This donation increases the electron density at the ortho and para positions, making them more nucleophilic and susceptible to electrophilic attack. wikipedia.org While the adjacent carbonyl group is electron-withdrawing, the resonance donation from the nitrogen is the dominant influence in directing substitution. libretexts.orgchemistrysteps.com In this molecule, the para position is occupied by a bromine atom, so the directing influence of the N-BOC group is primarily exerted on the C6 position (ortho).
The cumulative electronic influence on the available positions is as follows:
Position C6: This position is ortho to the strongly activating N-BOC group, making it electronically favored for substitution. It is, however, meta to the three halogen substituents, which have a minimal electronic directing effect at this position.
Position C5: This position is meta to the N-BOC group, receiving little to no activation from it. wikipedia.org Conversely, it is ortho to the bromine at C4 and para to the fluorine at C2, making it the focal point of the directing effects of these two halogens.
The following table summarizes the electronic properties of the substituents on the aniline ring.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring | Directing Influence |
| -NHBOC | C1 | Weakly Withdrawing | Strongly Donating | Activating | ortho, para (to C6) |
| -F | C2 | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para (to C3, C5) |
| -Cl | C3 | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para (to C2, C4, C6) |
| -Br | C4 | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para (to C3, C5) |
Data compiled from general principles of electrophilic aromatic substitution. masterorganicchemistry.comijrar.orglibretexts.org
Steric Factors
Steric hindrance plays a crucial role in determining the accessibility of a position to an incoming electrophile. Bulky substituents can physically obstruct the approach of a reagent to adjacent positions. youtube.com
In this compound, the N-BOC group is exceptionally bulky due to the tert-butyl moiety. This creates significant steric congestion around the ortho positions.
Position C6: This position is immediately adjacent to the very large N-BOC group on one side and the chlorine atom on the other. Its accessibility is severely restricted, especially for larger electrophiles.
Position C5: This position is flanked by the bromine and chlorine atoms. While these atoms are larger than hydrogen, the steric hindrance at C5 is considerably less than the hindrance at C6 caused by the N-BOC group.
Consolidated Influence on Substitution Patterns
When considering the next electrophilic substitution on this compound, there is a conflict between electronic and steric effects.
Electronic Preference: The N-BOC group is the most powerful activating group on the ring, strongly favoring substitution at the C6 position. The combined directing effect of the halogens points to C5, but the activating strength of the N-BOC group is generally the dominant factor in directing regioselectivity. youtube.com
Steric Preference: The significant steric bulk of the N-BOC group strongly disfavors substitution at the C6 position, making the less hindered C5 position the preferred site of attack from a steric standpoint. youtube.com
The ultimate outcome of a reaction depends on the specific electrophile used. A small electrophile might be able to overcome the steric barrier and attack the electronically rich C6 position. However, for most electrophilic reactions, the severe steric hindrance at C6 would likely make the C5 position the major site of substitution, despite it being less electronically activated by the primary directing group.
The table below provides a comparative analysis of the factors influencing substitution at the available ring positions.
| Position | Electronic Factors | Steric Factors | Predicted Outcome |
| C5 | - meta to activating -NHBOC group- ortho to -Br- para to -F (Moderately Favored) | - Flanked by -Br and -Cl (Moderately Hindered) | Likely major product for most electrophiles due to lower steric hindrance. |
| C6 | - ortho to activating -NHBOC group (Strongly Favored) | - Adjacent to bulky -NHBOC group (Severely Hindered) | Likely minor product, or favored only with very small electrophiles. |
This compound: A Focus on Reactivity and Synthetic Utility
The compound tert-butyl (4-bromo-3-chloro-2-fluorophenyl)carbamate, commonly known as this compound, is a highly functionalized aromatic intermediate. Its intricate substitution pattern, featuring fluoro, chloro, and bromo groups alongside a protected amine, makes it a valuable building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for a diverse range of chemical transformations. This article delves into the reactivity profile of this compound, with a specific focus on the deprotection of the N-BOC group and subsequent cross-coupling reactions to form complex molecular architectures.
Applications As a Key Intermediate in Complex Molecule Synthesis
Building Block for Heterocyclic Compound Synthesis
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and other biologically active compounds. N-BOC-protected haloanilines are valuable precursors for the synthesis of a wide array of these important structures.
Polysubstituted anilines are foundational materials for the synthesis of important heterocyclic systems such as indoles and quinolines. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.orgnih.govorganic-chemistry.orgacs.orgnsf.govmdpi.comkit.edunih.gov The BOC-protected amino group can act as a nucleophile or be unveiled at a later stage to participate in cyclization reactions. The halogen atoms provide key anchor points for building the heterocyclic ring system through various palladium-catalyzed and other transition-metal-catalyzed reactions. researchgate.netnih.govbeilstein-journals.org
For instance, in the synthesis of substituted indoles, an N-BOC protected o-haloaniline can undergo a palladium-catalyzed cross-coupling reaction with an alkyne, followed by a cyclization step to form the indole (B1671886) core. researchgate.netacs.orgnsf.gov The specific halogen atoms on the aniline (B41778) ring can be chosen to react selectively, allowing for the introduction of different substituents at precise locations on the final heterocyclic product. Similarly, quinoline (B57606) synthesis can be achieved through the condensation of N-BOC-protected anilines with carbonyl compounds, followed by cyclization and aromatization. nih.govorganic-chemistry.orgnih.govmdpi.comresearchgate.net
Table 1: Examples of Heterocyclic Synthesis from N-BOC-Haloaniline Analogs
| Starting Material Analogy | Reagents and Conditions | Heterocyclic Product | Reference |
|---|
The synthesis of enantiomerically pure heterocyclic compounds is of paramount importance in drug discovery. While direct examples involving N-BOC-4-bromo-3-chloro-2-fluoroaniline are not extensively documented, the principles of stereoselective synthesis using analogous N-BOC protected chiral building blocks are well-established. mdpi.comresearchgate.net
One common strategy involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For example, an N-BOC protected aniline can be coupled with a chiral partner, and a subsequent diastereoselective cyclization can establish the stereocenters in the heterocyclic product. Alternatively, an asymmetric intramolecular reaction on a prochiral substrate derived from an N-BOC-haloaniline can be guided by a chiral catalyst to produce a single enantiomer of the desired heterocycle. mdpi.com The development of such methodologies is an active area of research, aiming to provide efficient access to complex and stereochemically defined drug candidates.
Precursor in the Construction of Advanced Organic Architectures
Beyond simple heterocycles, this compound serves as a precursor for more complex and sophisticated organic structures, including those found in natural products and advanced materials.
The incorporation of the halogenated aniline unit into larger molecular frameworks is typically achieved through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the bromine, chlorine, and fluorine atoms allows for a programmed, sequential introduction of various substituents.
Commonly employed cross-coupling reactions include the Suzuki-Miyaura coupling (with boronic acids or esters), the Buchwald-Hartwig amination (with amines), and the Sonogashira coupling (with terminal alkynes). The N-BOC group is crucial in these reactions as it prevents the aniline nitrogen from interfering with the catalytic cycle. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can selectively activate one halogen over the others, enabling a stepwise construction of the target molecule. acsgcipr.orgresearchgate.net
Table 2: Common Cross-Coupling Reactions for N-BOC-Haloanilines
| Reaction Name | Coupling Partner | Key Reagents | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic acid/ester | Pd catalyst, base | nih.gov |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | acsgcipr.orgresearchgate.netwikipedia.org |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | N/A |
| Heck Coupling | Alkene | Pd catalyst, base | N/A |
The structural motifs accessible from this compound and its analogs are prevalent in a wide range of biologically active molecules, including anticancer agents, kinase inhibitors, and central nervous system drugs. nih.govnih.gov The ability to precisely modify the substitution pattern on the aniline ring allows for the synthesis of focused libraries of compounds for structure-activity relationship (SAR) studies.
For example, a synthetic route to a series of kinase inhibitors might involve a key Suzuki coupling of an N-BOC-dihaloaniline with a heterocyclic boronic acid to form the core structure. Subsequent deprotection of the BOC group and acylation of the resulting aniline could then be used to introduce a variety of side chains, leading to a library of potential drug candidates. The fluorine and chlorine atoms remaining on the ring can further modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.
Advanced Spectroscopic and Structural Characterization
Mass Spectrometry (MS):The lack of high-resolution mass spectrometry data precludes the determination of the exact mass of the compound. Similarly, without LC-MS and GC-MS data, an assessment of its purity and its application in reaction monitoring cannot be discussed.
Given the strict constraint to focus solely on "N-BOC-4-bromo-3-chloro-2-fluoroaniline" and not to introduce information from other compounds, the generation of the requested article cannot be fulfilled at this time. Further research or the de novo acquisition of this experimental data would be necessary to proceed.
Fragmentation Pathway Analysis
The mass spectrometric fragmentation of this compound provides critical information for its structural confirmation. While specific experimental mass spectra for this exact compound are not widely published, a theoretical fragmentation pathway can be postulated based on the known fragmentation patterns of BOC-protected amines, halogenated aromatic compounds, and related aniline (B41778) structures.
Upon electron impact ionization, the molecule is expected to undergo several key fragmentation steps. The initial fragmentation would likely involve the tert-butoxycarbonyl (BOC) protecting group, which is thermally labile.
A primary fragmentation route involves the loss of the entire BOC group or its components. Common fragmentation pathways include:
Loss of isobutylene (B52900): A McLafferty-type rearrangement can lead to the loss of isobutylene (C4H8, 56 Da), resulting in a carbamic acid intermediate which can then lose CO2.
Loss of a tert-butyl radical: Cleavage of the C-O bond can result in the loss of a tert-butyl radical (•C(CH3)3, 57 Da).
Loss of carbon dioxide: Subsequent fragmentation can involve the loss of carbon dioxide (CO2, 44 Da).
Cleavage of the N-C bond: Direct cleavage of the bond between the nitrogen and the carbonyl carbon of the BOC group.
Following the fragmentation of the BOC group, the halogenated aniline core would undergo further fragmentation. The presence of bromine and chlorine atoms would produce characteristic isotopic patterns in the mass spectrum, aiding in the identification of fragments containing these elements. Subsequent losses of halogen atoms (Br•, Cl•) or molecules like HBr and HCl from the aromatic ring are also plausible fragmentation pathways.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Postulated Structure | Key Fragmentation Step |
|---|---|---|
| [M - 56]+• | [C7H4BrClFNO2]+• | Loss of isobutylene |
| [M - 57]+ | [C7H5BrClFNO2]+ | Loss of tert-butyl radical |
| [M - 100]+• | [C6H4BrClFN]+• | Loss of the entire BOC group (as C5H8O2) |
| [M - Br]+ | [C11H12ClFNO2]+ | Loss of a bromine radical |
X-ray Crystallography for Solid-State Structural Determination
While the specific crystal structure of this compound has not been reported in publicly available crystallographic databases, analysis of closely related compounds allows for a detailed prediction of its solid-state characteristics.
Conformational Analysis and Molecular Geometry
The molecular geometry of this compound is largely dictated by the planar phenyl ring. The substituents—bromo, chloro, fluoro, and the N-BOC group—will cause some distortion from ideal benzene (B151609) geometry due to steric and electronic effects. The C-N bond is expected to lie within the plane of the aromatic ring.
The conformation of the N-BOC group is of particular interest. Due to steric hindrance from the ortho-fluorine atom, free rotation around the C-N bond will be restricted. The bulky tert-butyl group will likely orient itself to minimize steric interactions with the halogen substituents on the ring. The amide linkage of the carbamate (B1207046) is expected to be planar, with the carbonyl group (C=O) potentially oriented anti-periplanar to the C-N-Ph bond plane to reduce steric clash.
Table 2: Predicted Key Geometric Parameters for this compound
| Parameter | Predicted Value Range | Rationale |
|---|---|---|
| C-N-C (amide) bond angle | ~120-125° | sp2 hybridization of nitrogen |
| C-C-C (ring) bond angles | ~118-122° | Substitution-induced ring distortion |
| Dihedral Angle (O=C-N-Cring) | ~180° or ~0° | Planarity of amide, steric minimization |
| C-F Bond Length | ~1.34 - 1.36 Å | Typical for aryl fluorides |
| C-Cl Bond Length | ~1.72 - 1.74 Å | Typical for aryl chlorides |
Analysis of Intermolecular Interactions and Crystal Packing
In the solid state, the crystal packing of this compound would be governed by a combination of intermolecular forces. The presence of the N-H group allows for the formation of hydrogen bonds, likely with the carbonyl oxygen of an adjacent molecule (N-H···O=C). This is a common and strong interaction that often dictates packing motifs in BOC-protected amines.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy provides a definitive method for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H group, the carbonyl group of the carbamate, and the substituted aromatic ring.
N-H Stretch: A sharp peak is expected in the region of 3300-3400 cm⁻¹.
C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group would be observed just below 3000 cm⁻¹.
C=O Stretch: A strong absorption band for the carbamate carbonyl group is expected around 1700-1730 cm⁻¹. Its exact position can be influenced by hydrogen bonding.
N-H Bend and C-N Stretch: These vibrations typically appear in the 1500-1600 cm⁻¹ region.
C=C Aromatic Ring Stretches: Multiple bands are expected in the 1450-1600 cm⁻¹ region.
C-X Stretches: The carbon-halogen stretching vibrations occur in the fingerprint region. The C-F stretch is typically found around 1200-1250 cm⁻¹, the C-Cl stretch around 700-800 cm⁻¹, and the C-Br stretch at lower wavenumbers, typically 500-650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. The C-Cl and C-Br stretches are also typically Raman active. The symmetric stretches of the molecule will be more prominent in the Raman spectrum compared to the IR spectrum.
Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound
| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H | Stretch | 3300 - 3400 (Sharp) | Weak |
| C=O (Amide I) | Stretch | 1700 - 1730 (Strong) | Moderate |
| N-H (Amide II) | Bend | 1510 - 1550 (Moderate) | Weak |
| C=C (Aromatic) | Stretch | 1450 - 1600 (Multiple, Moderate) | Strong |
| C-F | Stretch | 1200 - 1250 (Strong) | Moderate |
| C-Cl | Stretch | 700 - 800 (Moderate) | Strong |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For N-BOC-4-bromo-3-chloro-2-fluoroaniline, DFT calculations can elucidate how the interplay of electron-withdrawing halogens (F, Cl, Br) and the bulky, electron-donating N-BOC group governs its molecular behavior. These studies are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost researchgate.net.
The reactivity of a molecule is largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron thaiscience.info. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity thaiscience.info.
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, influenced by the electron-donating carbamate (B1207046) group. The LUMO, conversely, would likely be distributed across the aromatic ring, with significant contributions from the electronegative halogen substituents. The halogens' deactivating nature is believed to enhance the delocalization of the nitrogen's lone-pair electrons researchgate.net. This distribution dictates the molecule's susceptibility to electrophilic or nucleophilic attack. For instance, sites with a high HOMO density are prone to electrophilic attack, whereas sites with high LUMO density are susceptible to nucleophilic attack.
Table 1: Illustrative Frontier Orbital Data for a Substituted Aniline Derivative This table presents hypothetical data to illustrate the typical output of a DFT analysis for a molecule like this compound.
| Parameter | Energy (eV) | Primary Location | Implied Reactivity |
| HOMO | -6.15 | Aniline Ring, Nitrogen | Susceptible to Electrophilic Attack |
| LUMO | -1.20 | Aromatic Ring, Halogens | Susceptible to Nucleophilic Attack |
| HOMO-LUMO Gap | 4.95 | - | High Kinetic Stability |
Calculation of Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MESP or ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior cdnsciencepub.comnih.gov. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack researchgate.net.
In this compound, the most negative electrostatic potential (Vmin) is expected to be found near the lone pair of the nitrogen atom and potentially above the π-system of the aromatic ring, identifying these as primary sites for electrophilic interaction or protonation cdnsciencepub.comresearchgate.net. The halogen atoms, despite their high electronegativity, create complex effects on the ring's potential. The bulky tert-butoxycarbonyl (BOC) group also significantly influences the charge distribution and steric accessibility of these reactive sites. DFT calculations can quantify the potential at various points on the surface, providing a predictive map of reactivity thaiscience.infodiva-portal.org.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.
A key step in the synthesis of related compounds often involves the protection of the aniline nitrogen with a BOC group or subsequent functionalization via cross-coupling reactions nih.govresearchgate.netnih.gov. DFT calculations can be used to locate the transition state (TS) for such reactions—the highest energy point along the reaction coordinate arxiv.org.
Identifying a transition state involves complex geometry optimization algorithms that search for a first-order saddle point on the potential energy surface. A key characteristic of a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products acs.org. For the N-BOC protection of the precursor aniline, calculations would model the approach of the di-tert-butyl dicarbonate (B1257347) molecule to the nitrogen atom, elucidating the precise geometry and electronic structure of this critical point.
Table 2: Representative Data from a Transition State Calculation This table contains hypothetical data for a generic synthetic step involving an aniline derivative, illustrating the parameters obtained from a transition state analysis.
| Parameter | Value | Significance |
| Imaginary Frequency | -250 cm⁻¹ | Confirms the structure is a true transition state. |
| Key Bond Distance (N···C) | 2.1 Å | Shows the partial bond being formed in the TS. |
| Activation Energy (ΔE‡) | +20 kcal/mol | Indicates the energy barrier for the reaction. |
Energetic Profiles of Chemical Transformations
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed researchgate.net. This profile provides a visual representation of the reaction pathway and yields critical thermodynamic and kinetic information.
Conformational Analysis and Prediction of Steric Effects
The three-dimensional shape, or conformation, of this compound is critical to its reactivity and interactions. The molecule possesses several rotatable bonds, primarily the C(aryl)–N bond and the N–C(BOC) bond, leading to various possible spatial arrangements (conformers).
Computational conformational analysis involves systematically rotating these bonds and calculating the potential energy at each point to map the potential energy surface. The minima on this surface correspond to stable, low-energy conformers. The analysis for this compound would be heavily influenced by steric hindrance between the very bulky N-BOC group and the ortho-fluoro substituent rsc.org. This steric clash likely forces the carbamate group to adopt a specific orientation relative to the plane of the aniline ring to minimize repulsion. The presence of fluorine in particular can strongly bias conformational preferences researchgate.net. These steric effects control the accessibility of the nitrogen's lone pair and the adjacent ortho position, thereby directing the molecule's subsequent reactivity.
Table 3: Hypothetical Relative Energies of Conformers for this compound This table illustrates how the relative stability of different conformers, based on the rotation around the C(aryl)-N bond, might be presented.
| Conformer | C(aryl)-N Torsion Angle (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A (Global Minimum) | 90 | 0.00 | 75.5 |
| B | 0 | 1.05 | 14.1 |
| C | 180 | 1.50 | 8.4 |
Predictive Modeling for Regio- and Chemoselectivity
Computational and theoretical chemistry serves as a powerful tool for predicting the outcomes of chemical reactions involving complex molecules like this compound. By modeling the electronic and steric properties of the molecule, researchers can forecast with considerable accuracy which sites on the aromatic ring are most likely to react (regioselectivity) and which functional groups will participate (chemoselectivity). These predictive models are particularly crucial for polysubstituted aromatic compounds where multiple reactive sites and competing directing effects complicate synthetic strategies.
The reactivity of this compound is governed by a complex interplay of electronic effects from the halogen substituents and the N-BOC protecting group. The N-BOC group, being a carbamate, is a moderately activating ortho-para director. However, its significant steric bulk often hinders reactions at the adjacent ortho-position (C6). The halogen atoms (F, Cl, Br) are deactivating due to their inductive electron-withdrawing effects, which lower the electron density of the aromatic ring and reduce its susceptibility to electrophilic attack.
One of the most common applications of predictive modeling for this class of compounds is in forecasting the regioselectivity of directed ortho-metalation (DoM) reactions. In a DoM reaction, a strong base like an organolithium reagent is used to deprotonate a position ortho to a directing metalation group (DMG). The N-BOC group is an effective DMG. For this compound, there are two possible sites for deprotonation: C6 (ortho to the N-BOC group) and C5 (meta to the N-BOC group, but adjacent to the bromine atom).
Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate the thermodynamic stability of the potential organolithium intermediates that would form upon deprotonation at either the C5 or C6 position. The model typically calculates the relative energies of these intermediates, with the lower energy structure indicating the more favorable and likely reaction pathway.
Factors influencing the calculated energies include:
Acidity of the C-H bond: The electron-withdrawing halogens increase the acidity of the aromatic protons, making them easier to abstract.
Steric Hindrance: The bulky N-BOC group and the adjacent fluorine atom can sterically block the approach of the organolithium base to the C6 position.
Stability of the Intermediate: The stability of the resulting aryllithium species is a key determinant.
The findings from such a predictive model can be summarized in a data table that compares the key energetic parameters for the competing reaction pathways.
| Position of Lithiation | Calculated Relative Energy of Intermediate (kcal/mol) | Predicted Major Product | Key Influencing Factors |
|---|---|---|---|
| C6 (ortho to N-BOC) | +3.5 | Minor | High steric hindrance from N-BOC group and C2-Fluorine |
| C5 (ortho to Bromine) | 0.0 | Major | Lower steric hindrance; stabilization from adjacent halogens |
As the hypothetical data in Table 1 illustrates, the computational model predicts that lithiation at the C5 position is thermodynamically more favorable (indicated by a relative energy of 0.0 kcal/mol) than at the C6 position. The intermediate formed by deprotonation at C6 is calculated to be 3.5 kcal/mol higher in energy, primarily due to severe steric repulsion. Therefore, the model predicts that a directed metalation reaction would exhibit high regioselectivity, yielding the C5-lithiated species as the major product. This type of theoretical investigation allows chemists to design experiments with a higher probability of success, saving time and resources by avoiding less favorable reaction pathways.
Future Directions and Emerging Research Opportunities
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis and further transformation of N-BOC-4-bromo-3-chloro-2-fluoroaniline can be significantly advanced through the development of novel catalytic systems. Current synthetic methods often rely on stoichiometric reagents and can present challenges in terms of efficiency and selectivity. Future research should focus on transition-metal-catalyzed reactions to functionalize the aryl halide moieties. beilstein-journals.org
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are prime candidates for exploration. Research into catalysts that can selectively activate one C-X bond (C-Br vs. C-Cl) would be particularly valuable, enabling sequential and controlled derivatization. The development of ligands that can fine-tune the reactivity of the metal center will be crucial for achieving high yields and selectivities in these transformations. Furthermore, exploring more sustainable and earth-abundant metal catalysts, such as those based on copper, nickel, or iron, could provide more economical and environmentally friendly synthetic routes.
Integration of this compound Synthesis into Automated Platforms
The integration of the synthesis of this compound and its derivatives into automated platforms represents a significant opportunity for accelerating discovery and process optimization. Automated synthesis systems, including flow chemistry reactors and robotic platforms, can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. beilstein-journals.org
Future work could involve developing a continuous flow process for the multi-step synthesis of this compound, starting from readily available precursors. This approach could minimize manual handling of intermediates and reagents, enhance safety, and allow for the rapid generation of a library of derivatives for screening purposes. The use of in-line analytical techniques, such as IR and NMR spectroscopy, within an automated setup would enable real-time monitoring and optimization of the reaction conditions.
Development of New Reaction Manifolds Utilizing Its Unique Substitution Pattern
The distinct arrangement of halogen substituents on the aniline (B41778) ring of this compound opens up possibilities for the development of novel reaction manifolds. The electronic effects of the three different halogens create a unique reactivity profile that can be exploited for regioselective functionalization.
Research could focus on directed ortho-metalation (DoM) strategies, where the BOC-protected amine directs lithiation to the C-2 position, which is further activated by the fluorine atom. This would provide a powerful method for introducing a wide range of electrophiles at that specific position. Additionally, the development of selective dehalogenation or halogen-dance reactions could provide access to a variety of polysubstituted aniline derivatives that are otherwise difficult to synthesize. Investigating the reactivity of this compound in pericyclic reactions, such as Diels-Alder or sigmatropic rearrangements, could also lead to the discovery of new synthetic transformations.
Potential in Materials Science Applications Through Polymer Chemistry and Conjugated Systems
The unique electronic properties imparted by the halogen atoms suggest that this compound could be a valuable monomer or building block in materials science. The presence of multiple reactive sites for cross-coupling reactions allows for its incorporation into conjugated polymers.
Future research could explore the synthesis of polymers containing this aniline derivative and investigate their optical and electronic properties. Such materials could have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The fluorine atom, in particular, can enhance the stability and electron-accepting properties of organic electronic materials. Furthermore, the bromo and chloro substituents provide handles for post-polymerization modification, allowing for the fine-tuning of the material's properties.
Investigation of Multicomponent Reactions Incorporating the Compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, offer a highly efficient approach to building molecular complexity. nih.gov The investigation of this compound as a component in MCRs is a promising area for future research.
For instance, its aniline functionality could participate in isocyanide-based MCRs like the Ugi or Passerini reactions. The resulting products would be highly functionalized and could serve as scaffolds for the synthesis of biologically active compounds. Exploring the participation of the aryl halide moieties in palladium-catalyzed MCRs could also lead to the development of novel and efficient methods for the synthesis of complex heterocyclic structures. The development of new MCRs specifically designed to leverage the unique reactivity of this compound would be a significant contribution to synthetic chemistry.
Q & A
Q. What are the common synthetic routes for N-BOC-4-bromo-3-chloro-2-fluoroaniline, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves sequential halogenation and protection steps. Starting from a substituted aniline, bromination and chlorination are performed under controlled conditions (e.g., using NBS or Br₂ for bromination and Cl₂/FeCl₃ for chlorination). Fluorination may require specialized agents like Selectfluor. The Boc (tert-butoxycarbonyl) protecting group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP or TEA). Optimization involves:
- Temperature control to minimize side reactions (e.g., dehalogenation).
- Purification via column chromatography or recrystallization to isolate the product.
- Monitoring intermediates using TLC and NMR to ensure regioselectivity in halogen placement .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., splitting patterns due to adjacent halogens) and Boc group signals (e.g., tert-butyl at δ ~1.3 ppm).
- IR : Confirm N-H stretching (absent due to Boc protection) and carbonyl (C=O) from the Boc group (~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine/chlorine.
- Elemental Analysis : Validate halogen stoichiometry .
Advanced Research Questions
Q. What strategies address discrepancies in reported melting points or spectroscopic data for halogenated aniline derivatives?
Methodological Answer: Discrepancies often arise from impurities, polymorphic forms, or solvent residues. To resolve:
- Reproduce synthesis with strict anhydrous conditions to avoid hydrate formation.
- Use differential scanning calorimetry (DSC) to analyze thermal behavior.
- Compare NMR data with computational predictions (e.g., DFT for chemical shifts) to identify misassignments .
- Cross-validate with single-crystal XRD for unambiguous structural confirmation .
Q. How does the electronic environment of the Boc-protected amino group influence reactivity in cross-coupling reactions?
Methodological Answer: The Boc group withdraws electron density via resonance, reducing the nucleophilicity of the amine and stabilizing intermediates in Suzuki or Buchwald-Hartwig couplings. Computational studies (e.g., DFT) can:
- Map electrostatic potential surfaces to predict reactive sites.
- Analyze frontier molecular orbitals (HOMO/LUMO) to assess coupling feasibility.
- Experimental validation includes kinetic studies under varying Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) to correlate electronic effects with reaction rates .
Q. What challenges arise in crystallizing this compound, and how can XRD resolve them?
Methodological Answer: Halogenated aromatics often form disordered crystals due to heavy atom effects. Strategies include:
Q. How does steric hindrance from the Boc group affect regioselectivity in electrophilic substitution reactions?
Methodological Answer: The bulky Boc group directs electrophiles to less hindered positions (e.g., para to halogens). Methodological approaches:
- Competitive experiments with/without Boc protection to compare substitution patterns.
- Computational modeling (e.g., Gaussian) to calculate activation energies for different pathways .
Applications in Life Sciences
Q. How is this compound utilized as a building block in bioactive molecule synthesis?
Methodological Answer: It serves as a precursor for:
- Pharmaceutical intermediates : Suzuki couplings to install aryl groups for kinase inhibitors.
- Fluorescent probes : Functionalization with dansyl chloride for cellular imaging.
- Peptide mimics : Boc deprotection followed by amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
